Baccatin III

Übersicht

Beschreibung

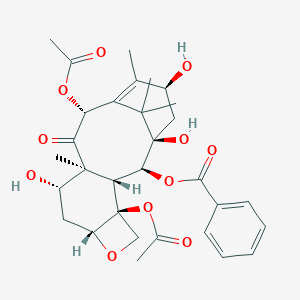

Baccatin III is a naturally occurring compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis pathway of paclitaxel, a widely used anti-cancer drug . This compound is known for its complex molecular structure, which includes multiple hydroxyl groups and an oxetane ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Baccatin III can be synthesized from 10-deacetylthis compound through an acyl transfer reaction catalyzed by the enzyme 10-deacetylthis compound-10-O-acetyltransferase . This reaction typically requires conditions such as a slightly acidic environment and the presence of acetyl-CoA as a cofactor .

Industrial Production Methods: Industrial production of this compound often involves the extraction from renewable sources like Taxus needles, followed by in situ whole-cell biotransformation . This method integrates the extraction of 10-deacetylthis compound and its conversion to this compound using microbial strains engineered to express the necessary enzymes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can modify the oxetane ring and other functional groups.

Substitution: Substitution reactions often involve the acetyl groups, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are frequently used.

Substitution: Acetylation reactions typically use acetic anhydride in the presence of a base like pyridine.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further processed to produce paclitaxel .

Wissenschaftliche Forschungsanwendungen

Baccatin III hat wichtige Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin . Es dient als Schlüsselzwischenprodukt bei der semisynthetischen Produktion von Paclitaxel, das zur Behandlung verschiedener Krebsarten eingesetzt wird, darunter Brust-, Lungen- und Eierstockkrebs . Darüber hinaus wird this compound in Studien zur Biosynthese komplexer Naturstoffe und zur Entwicklung neuer Antikrebsmittel eingesetzt .

5. Wirkmechanismus

Der primäre Wirkmechanismus von this compound beinhaltet seine Rolle als Vorläufer von Paclitaxel . Paclitaxel übt seine Wirkung aus, indem es Mikrotubuli stabilisiert, wodurch die Zellteilung gehemmt und die Apoptose von Krebszellen induziert wird . Zu den molekularen Zielstrukturen gehört Tubulin, ein Protein, das das strukturelle Gerüst von Mikrotubuli bildet .

Ähnliche Verbindungen:

10-Deacetylthis compound: Ein weiterer Vorläufer in der Biosynthese von Paclitaxel.

Taxadiene: Ein frühes Zwischenprodukt bei der Biosynthese von Taxanen.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Rolle in der Biosynthese von Paclitaxel und seiner komplexen molekularen Struktur, die mehrere funktionelle Gruppen umfasst, die für die Aktivität von Paclitaxel unerlässlich sind . Im Gegensatz zu anderen ähnlichen Verbindungen ist this compound direkt an den letzten Schritten der Paclitaxelsynthese beteiligt, was es zu einem kritischen Zwischenprodukt macht .

Wirkmechanismus

The primary mechanism of action of Baccatin III involves its role as a precursor to paclitaxel . Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells . The molecular targets include tubulin, a protein that forms the structural framework of microtubules .

Vergleich Mit ähnlichen Verbindungen

10-Deacetylbaccatin III: Another precursor in the paclitaxel biosynthesis pathway.

Taxadiene: An early intermediate in the biosynthesis of taxanes.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of paclitaxel and its complex molecular structure, which includes multiple functional groups that are essential for the activity of paclitaxel . Unlike other similar compounds, this compound is directly involved in the final steps of paclitaxel synthesis, making it a critical intermediate .

Biologische Aktivität

Baccatin III is a naturally occurring compound derived from the Pacific yew tree (Taxus brevifolia) and serves as a key precursor in the semi-synthesis of the widely used anticancer drug paclitaxel (Taxol). This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Cytotoxic Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it can induce cell cycle arrest and apoptosis in these cells.

Case Studies and Research Findings

- Cytotoxic Mechanism : A study demonstrated that this compound has cytotoxic activity against several cancer cell lines, with effective doses (ED50) ranging from 8 to 50 µM. The compound was found to induce accumulation of cells in the G2/M phase of the cell cycle, indicating an antimitotic effect. Unlike paclitaxel, which promotes tubulin polymerization, this compound inhibits this process, suggesting a mechanism similar to that of colchicine and vinblastine .

- Enzymatically Synthesized this compound : A comparative study evaluated the anticancer activity of enzymatically synthesized this compound (ESB III) against human cervical (HeLa), lung (A549), skin (A431), and liver (HepG2) cancer cell lines. The IC50 values were notably lower for HeLa cells at 4.30 µM, while A549, A431, and HepG2 cells showed IC50 values ranging from 4 to 7.81 µM. Treatment with ESB III resulted in G2/M phase arrest and increased production of reactive oxygen species (ROS), leading to apoptotic cell death .

- Mitochondrial Membrane Potential : In HeLa cells treated with ESB III, a dose-dependent loss of mitochondrial membrane potential was observed, indicating mitochondrial dysfunction associated with apoptosis. The percentage of cells showing early and late apoptosis increased significantly with higher concentrations of ESB III .

The biological activity of this compound is primarily attributed to its interaction with microtubules:

- Binding Affinity : this compound shows micromolar affinity for microtubules but lacks the structural modifications present in paclitaxel that enhance its biological activity. It competes with colchicine and podophyllotoxin for binding sites on tubulin but does not affect vinblastine binding .

- Structural Insights : Recent structural studies have provided insights into how this compound interacts with tubulin. Although it does not stabilize microtubules like paclitaxel, it can still bind to the same sites, suggesting potential for further modification to enhance its efficacy .

Production and Synthesis

Efforts to enhance the production of this compound through microbial engineering have shown promise:

- Microbial Synthesis : Research has focused on optimizing the biosynthetic pathway for this compound using genetically modified Escherichia coli. By enhancing the expression of key enzymes involved in its biosynthesis, researchers achieved significant increases in yield .

- Whole-Cell Biotransformation : Another innovative approach involves extracting 10-deacetylthis compound from Taxus needles and utilizing whole-cell biotransformation techniques to produce this compound under optimal conditions .

Data Summary

| Study Focus | Cell Lines Tested | IC50 Values (µM) | Mechanism Observed |

|---|---|---|---|

| Cytotoxic Mechanism | Various | 8 - 50 | G2/M phase arrest |

| Enzymatically Synthesized this compound | HeLa, A549, A431, HepG2 | 4.30 - 7.81 | Apoptosis via ROS production |

| Mitochondrial Membrane Potential Loss | HeLa | N/A | Dose-dependent MMP loss |

Analyse Chemischer Reaktionen

Biochemical Reactions

Enzymatic conversion Baccatin III can be efficiently deacetylated into 10-DAB by 10-deacetylthis compound-10-O-transferase (DBAT) with CoASH and K+ under alkaline conditions . Enzymatic conversion from 10-DAB to this compound is superior to conventional chemical methods due to its catalytic efficiency, excellent stereo- and regio-selectivity, and mild reaction conditions .

Enzyme cascade reaction An enzyme cascade reaction using a benzoate CoA ligase (BadA), a modified nonribosomal peptide synthase (PheAT), a phenylpropanoyltransferase (BAPT), and a benzoyltransferase (NDTNBT) can produce an anticancer paclitaxel analogue and its precursor from this compound . BAPT and NDTNBT are acyltransferases on the biosynthetic pathway to the antineoplastic drug paclitaxel in Taxus plants .

Other Chemical Reactions

Acetylation The acetylation of 10-deacetylbaccatin-III (10-DAB) to baccatin-III is an intermediate step in the biosynthesis of taxol . The reaction is dependent on the addition of 10-DAB and is specific for the 10-hydroxyl group of the taxane ring .

Acetylation of C7-hydroxyl The nonspecific acetylation of C7-hydroxyl is a challenge .

14β-Hydroxylation A protocol exists for the diastereoselective 14β-hydroxylation of this compound derivatives .

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMSOCFBDVBLFW-VHLOTGQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029474 | |

| Record name | Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27548-93-2 | |

| Record name | Baccatin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27548-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baccatin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027548932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Baccatin III | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BACCATIN III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40K5PZ0K67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.